S-propyl N-methylcarbamothioate
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Overview
Description
S-propyl N-methylcarbamothioate is an organic compound with the molecular formula C5H11NOS. It is a carbamate derivative, specifically a thiocarbamate, which means it contains a sulfur atom in place of the oxygen atom found in regular carbamates. This compound is known for its applications in various fields, including agriculture and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-propyl N-methylcarbamothioate typically involves the reaction of propylamine with methyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane. The reaction proceeds as follows:
CH3NCS+C3H7NH2→C5H11NOS
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
S-propyl N-methylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine and alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Propylamine and methanol.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
S-propyl N-methylcarbamothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other thiocarbamates and related compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase.
Medicine: Investigated for its potential therapeutic effects, including its use as a pesticide and its role in the development of new drugs.
Industry: Utilized in the formulation of agricultural chemicals, particularly as a pesticide due to its effectiveness in controlling pests.
Mechanism of Action
The mechanism of action of S-propyl N-methylcarbamothioate involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve impulses. This mechanism is particularly useful in its application as a pesticide, where it disrupts the nervous system of pests.
Comparison with Similar Compounds
Similar Compounds
- S-ethyl N-methylcarbamothioate
- S-propyl N-ethylcarbamothioate
- S-butyl N-methylcarbamothioate
Uniqueness
S-propyl N-methylcarbamothioate is unique due to its specific alkyl chain length and the presence of a methyl group on the nitrogen atom. This structural configuration provides it with distinct chemical and biological properties, making it particularly effective as a pesticide and enzyme inhibitor compared to its analogs.
Properties
CAS No. |
39076-37-4 |
---|---|
Molecular Formula |
C5H11NOS |
Molecular Weight |
133.21 g/mol |
IUPAC Name |
S-propyl N-methylcarbamothioate |
InChI |
InChI=1S/C5H11NOS/c1-3-4-8-5(7)6-2/h3-4H2,1-2H3,(H,6,7) |
InChI Key |
SFGYORSZFNRAPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC(=O)NC |
Origin of Product |
United States |
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